methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Antifungal SAR Tubulin binding Benzimidazole carbamate

Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a synthetic small-molecule benzimidazole carbamate (MW 219.24 g/mol, C₁₁H₁₃N₃O₂) that belongs to the same broad chemotype as clinically and agriculturally significant tubulin-targeting agents. Unlike conventional benzimidazole-2-carbamates such as carbendazim or albendazole, this compound features a chiral ethyl spacer between the benzimidazole core and the methyl carbamate group.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 923689-58-1
Cat. No. B2461183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate
CAS923689-58-1
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)NC(=O)OC
InChIInChI=1S/C11H13N3O2/c1-7(12-11(15)16-2)10-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,12,15)(H,13,14)
InChIKeyNMERIHPCULCYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate (CAS 923689-58-1): A Structurally Distinct Benzimidazole Carbamate for Targeted Research


Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a synthetic small-molecule benzimidazole carbamate (MW 219.24 g/mol, C₁₁H₁₃N₃O₂) that belongs to the same broad chemotype as clinically and agriculturally significant tubulin-targeting agents. Unlike conventional benzimidazole-2-carbamates such as carbendazim or albendazole, this compound features a chiral ethyl spacer between the benzimidazole core and the methyl carbamate group . This structural deviation is known to profoundly alter both the mode and magnitude of biological activity within the benzimidazole carbamate class [1][2].

Why Generic Benzimidazole Carbamates Cannot Substitute for Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate in Research


The benzimidazole carbamate class is exquisitely sensitive to minor structural modifications, making generic substitution a high-risk proposition for experimental reproducibility. Introducing a methylene bridge between the benzimidazole ring and the 2-methoxycarbonylamino group completely abolishes antifungal activity [1][2]. Methylation of either the carbamate nitrogen or an imidazole nitrogen in carbendazim likewise yields inactive compounds [1]. The target compound’s chiral ethyl spacer and unsubstituted benzimidazole NH therefore define a distinct pharmacophoric geometry that cannot be replicated by any marketed benzimidazole carbamate (e.g., carbendazim, benomyl, albendazole, fenbendazole). Only this specific compound occupies this unique structural niche, which is essential for studies probing the steric and stereochemical requirements of tubulin binding, species-specific toxicity, or structure-based resistance mechanisms [3].

Quantitative Differentiation of Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate from Closest Analogs


Ethyl Spacer vs. Direct Attachment: Functional Activity Gating

The presence of an ethyl linker between the benzimidazole core and the carbamate pharmacophore is the defining structural feature of the target compound. In the closest class-level comparator series, the introduction of a single methylene (–CH₂–) bridge between the benzimidazole ring and the 2-methoxycarbonylamino group completely abolished antifungal activity; carbendazim (directly attached carbamate) retains activity, while the methylene-bridged analog is inactive [1][2]. Although the target compound carries a longer, chiral ethylene (–CH(CH₃)–) bridge rather than a simple methylene, these data establish that the spatial relationship between the benzimidazole ring and the carbamate is a binary functional switch. This means the target compound’s biological profile cannot be inferred from, or substituted by, any directly attached benzimidazole-2-carbamate such as carbendazim, benomyl, albendazole, mebendazole, or fenbendazole.

Antifungal SAR Tubulin binding Benzimidazole carbamate

Chiral Center at the Ethyl Spacer: A Dimension Absent in All Marketed Benzimidazole Carbamates

The target compound contains a chiral carbon at the 1-position of the ethyl spacer, generating (R)- and (S)-enantiomers. None of the major benzimidazole carbamate drugs (carbendazim, benomyl, albendazole, mebendazole, fenbendazole, flubendazole, parbendazole) possesses a chiral center within the carbamate-linking region . The SAR literature on benzimidazole carbamates demonstrates that branching at the α-position adjacent to the benzimidazole ring significantly impacts tubulin inhibition potency [1]. Specifically, steric branching at the α-carbon of the 5(6)-substituent (analogous spatial region) causes loss of activity [1]. The target compound’s chiral methyl group projects directly into this sterically sensitive zone, meaning each enantiomer likely exhibits quantitatively and perhaps qualitatively different tubulin-binding kinetics compared to the achiral reference compounds.

Stereochemistry Chiral resolution Tubulin binding

Tubulin Polymerization Inhibition: Class Benchmark and Predicted Differentiation

The target compound has not been directly tested in published tubulin polymerization assays. However, the quantitative SAR framework established by Lacey et al. (1985) for 32 methyl 5(6)-substituted benzimidazol-2-yl carbamates provides a rigorous baseline: IC50 values for mammalian tubulin polymerization inhibition span over two orders of magnitude depending on the size and hydrophobicity of the 5(6)-substituent [1]. The reference compound carbendazim (methyl benzimidazol-2-ylcarbamate) inhibits tubulin polymerization with an IC50 of approximately 10 μM against mammalian tubulin and arrests mitosis at ~8 μM [2]. Parbendazole (methyl 5(6)-butylbenzimidazole-2-carbamate) achieves an EC50 of 8.79 nM, representing a >1,000-fold potency gain via 5-substitution . The target compound’s unsubstituted benzimidazole ring plus the chiral ethyl spacer places it structurally between these extremes, with the spacer acting as a steric and conformational modulator whose quantitative impact on IC50 remains an open and experimentally addressable question.

Tubulin polymerization IC50 Benzimidazole carbamate SAR

Physicochemical Profile Differentiation: MW, LogP, and Hydrogen Bond Donor Capacity

The target compound (MW 219.24, C₁₁H₁₃N₃O₂, one NH donor, multiple H-bond acceptors) occupies a distinct physicochemical space compared to its closest marketed analogs . Carbendazim (MW 191.19, C₉H₉N₃O₂) is lower molecular weight; albendazole (MW 265.33) and fenbendazole (MW 299.35) are significantly larger due to 5-substitution. This difference directly impacts solubility, membrane permeability, and protein binding. Critically, the target compound retains the unsubstituted benzimidazole NH (unlike N-methylated analogs which lose activity [1]), preserving the hydrogen bond donor essential for tubulin interaction while incorporating the chiral ethyl spacer. Compounds with N-alkylation of the imidazole nitrogen show marked reduction in antifungal activity [1], confirming that the free NH is a structural requirement for target engagement.

Physicochemical properties Drug-likeness Solubility

High-Value Application Scenarios for Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate in Scientific Procurement


Enantioselective Tubulin-Binding Probe Development

The compound’s chiral ethyl spacer makes it uniquely suited as a scaffold for developing enantiomerically pure tubulin-binding probes. As demonstrated by the SAR evidence that branching adjacent to the benzimidazole ring alters activity [1], the (R)- and (S)-enantiomers of the target compound can be separated and individually assayed to quantify the stereochemical contribution to tubulin polymerization inhibition. This cannot be addressed with any commercially available benzimidazole carbamate drug (carbendazim, albendazole, fenbendazole, etc.), all of which are achiral in the linker region. Procurement of the racemic target compound enables chiral chromatography resolution followed by differential scanning fluorimetry or microtubule assembly assays to determine enantiomer-specific IC50 values and binding kinetics. [1]

Structure-Activity Relationship (SAR) Expansion Beyond the 5(6)-Substituted Series

The published quantitative SAR for benzimidazole carbamate tubulin inhibitors is almost entirely confined to variations at the 5(6)-position of the benzimidazole ring [1]. The target compound, with its unsubstituted benzimidazole core and variable ethyl spacer, provides a missing data point for mapping the contribution of the linker region to tubulin binding affinity. Systematic testing alongside carbendazim (zero spacer) and the target compound (ethylene spacer) quantifies the spacer-length dependence of IC50, informing predictive pharmacophore models for next-generation antimitotic agents. [2]

Resistance Mechanism Studies: Spacer-Dependent Binding to Mutant β-Tubulin

Benzimidazole resistance in fungi and helminths is frequently associated with point mutations in β-tubulin (e.g., F167Y, E198A, F200Y) that reduce drug binding [1]. The target compound’s altered spatial presentation of the carbamate pharmacophore may differentially engage wild-type vs. mutant β-tubulin compared to directly attached carbamates like carbendazim. Comparative binding assays using recombinant wild-type and mutant β-tubulin can test whether the ethyl spacer restores affinity to resistant mutants, guiding the design of resistance-breaking benzimidazoles. [1]

Metabolic Stability Comparison: Methyl Carbamate vs. Ethyl Carbamate Analogs

The target compound bears a methyl carbamate ester, while closely related analogs such as ethyl (1H-benzimidazol-2-ylmethyl)carbamate carry an ethyl carbamate [1]. Carbamate ester hydrolysis rates are known to depend on the alkyl group. Procurement of the target methyl carbamate alongside the corresponding ethyl carbamate analog enables comparative metabolic stability studies in liver microsomes or hepatocyte assays, quantifying the impact of the ester alkyl group on half-life (t₁/₂) and intrinsic clearance (CLint). Such data directly inform lead optimization for in vivo pharmacokinetic performance. [2]

Quote Request

Request a Quote for methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.